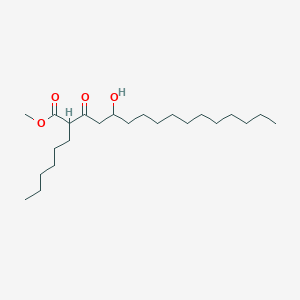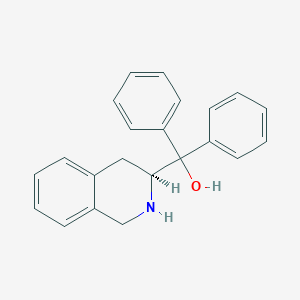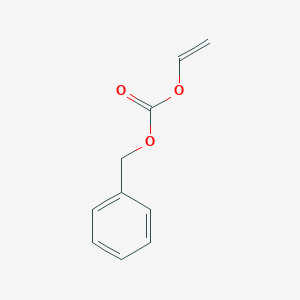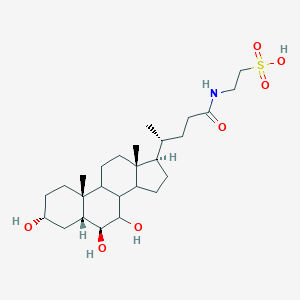
牛磺熊去氧胆酸
描述
牛磺-ω-胆酸 (钠盐) 是次级胆汁酸 ω-胆酸的牛磺酸缀合物。它是一种由肝脏释放的胆汁酸,通常用于胆汁淤积研究。 这种化合物以其作为法尼醇 X 受体 (FXR) 的竞争性和可逆性拮抗剂的作用而闻名,FXR 参与胆汁酸的调节和代谢 .
科学研究应用
牛磺-ω-胆酸 (钠盐) 具有广泛的科学研究应用:
化学: 用作各种化学反应和涉及胆汁酸的研究中的试剂。
生物学: 研究其在胆汁酸代谢中的作用及其对肠道微生物群的影响。
医学: 研究其在治疗胆汁淤积和其他肝脏相关疾病中的潜在治疗应用。
工业: 用于生产药物,并用作新生儿败血症的生物标志物[][3].
作用机制
牛磺-ω-胆酸 (钠盐) 通过作为法尼醇 X 受体 (FXR) 的竞争性和可逆性拮抗剂发挥其作用。该受体参与胆汁酸合成、转运和代谢的调节。 通过抑制 FXR,牛磺-ω-胆酸 (钠盐) 可以调节胆汁酸水平并影响各种代谢途径 [3][3].
类似化合物:
牛磺-α-胆酸 (钠盐): 另一种具有类似性质但立体化学不同的牛磺酸缀合胆汁酸。
牛磺-β-胆酸 (钠盐): β-胆酸的牛磺酸缀合物形式,也是 FXR 拮抗剂。
牛磺-γ-胆酸 (钠盐): γ-胆酸的牛磺酸缀合物形式,具有独特的生物活性
独特性: 牛磺-ω-胆酸 (钠盐) 由于其与 ω-胆酸的特异性缀合及其作为某些生理条件(如新生儿败血症)中主要胆汁酸的作用而具有独特性。 它能够作为 FXR 拮抗剂,也使其有别于其他胆汁酸 .
生化分析
Biochemical Properties
Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.
Cellular Effects
Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.
Molecular Mechanism
At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .
Dosage Effects in Animal Models
The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .
Transport and Distribution
Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .
Subcellular Localization
Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .
准备方法
合成路线和反应条件: 牛磺-ω-胆酸 (钠盐) 通过 ω-胆酸与牛磺酸的缀合而合成。 该过程涉及肠道菌群中各种微生物(包括梭状芽孢杆菌)对 β-胆酸的酶促转化 .
工业生产方法: 牛磺-ω-胆酸 (钠盐) 的工业生产涉及从胆汁中提取 ω-胆酸,然后在受控条件下与牛磺酸缀合。 然后对产品进行纯化以达到高纯度水平,通常大于 95% .
反应类型:
氧化: 牛磺-ω-胆酸 (钠盐) 可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将化合物转化为其还原形式。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化衍生物,而还原可能生成脱羟基形式 .
相似化合物的比较
Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.
Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.
Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities
Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .
属性
CAS 编号 |
25696-60-0 |
|---|---|
分子式 |
C26H45NO7S |
分子量 |
515.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
InChI 键 |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Key on ui other cas no. |
25696-60-0 |
物理描述 |
Solid |
同义词 |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


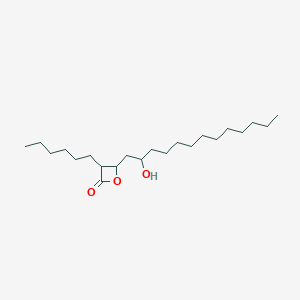
![2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid](/img/structure/B116813.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
